L-NIL hydrochloride

Overview

Description

L-NIL hydrochloride (N⁶-(1-Iminoethyl)-L-lysine hydrochloride) is a potent and moderately selective inhibitor of inducible nitric oxide synthase (iNOS), an enzyme critical in nitric oxide (NO) production during inflammatory responses. It exhibits an IC₅₀ of 3.3 µM for murine iNOS, with 28-fold selectivity over constitutive isoforms like rat brain NOS (rcNOS; IC₅₀ = 92 µM) . L-NIL is widely used in preclinical models to study chronic inflammation, infections, and oxidative stress. For example, it suppresses NO-mediated pathologies in Leishmania major and Trypanosoma cruzi infections by modulating parasite loads and attenuates renal ischemia-reperfusion injury by reducing peroxynitrite formation . Its water solubility and oral bioavailability make it suitable for in vivo studies, administered via drinking water or intravenous routes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-NIL hydrochloride involves the reaction of L-lysine with ethyl isocyanate to form N6-(1-iminoethyl)-L-lysine, which is then converted to its dihydrochloride salt. The reaction conditions typically involve the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This may include the use of advanced purification techniques such as crystallization and chromatography to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

L-NIL hydrochloride primarily undergoes substitution reactions due to the presence of the iminoethyl group. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out in solvents like water, ethanol, or DMSO, and may require specific pH conditions to proceed efficiently .

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation reactions may yield N6-(1-iminoethyl)-L-lysine oxide, while reduction reactions may produce N6-(1-aminoethyl)-L-lysine .

Scientific Research Applications

L-NIL hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a reagent in the synthesis of other compounds and in studying reaction mechanisms involving nitric oxide

Biology: Employed in research on the role of nitric oxide in cellular signaling, immune response, and inflammation

Medicine: Investigated for its potential therapeutic effects in conditions involving excessive nitric oxide production, such as sepsis and chronic inflammation

Industry: Utilized in the development of nitric oxide-related assays and diagnostic tools

Mechanism of Action

L-NIL hydrochloride exerts its effects by selectively inhibiting inducible nitric oxide synthase (iNOS). It binds to the active site of iNOS, preventing the enzyme from converting L-arginine to nitric oxide and citrulline. This inhibition reduces the production of nitric oxide, which is involved in various physiological and pathological processes .

Comparison with Similar Compounds

Selectivity and Potency

Key Observations:

- Selectivity: L-NIL’s 28-fold iNOS selectivity contrasts with non-selective inhibitors like L-NAME and L-NMMA, which broadly target all NOS isoforms . This specificity minimizes off-target effects, such as vascular dysfunction caused by constitutive NOS inhibition.

- Potency: While L-NIL (IC₅₀ = 3.3 µM) is less potent than 1400W (IC₅₀ = 7 nM), it outperforms L-NMMA (IC₅₀ = 460 nM) in suppressing NO₂⁻ production . CRVS, a natural compound, shows superior NO inhibition in LPS-stimulated macrophages but lacks comprehensive pharmacokinetic data .

- Structural Differences: L-NIL is a lysine derivative with an iminoethyl group, whereas L-NAME and L-NMMA are arginine analogs. These structural variations influence isoform specificity and binding affinity .

Functional and Mechanistic Contrasts

- In Infections: L-NIL reactivates L. major lesions in mice by suppressing iNOS-dependent NO, which is essential for parasite clearance . In contrast, L-NAME exacerbates T. cruzi infections due to non-specific NOS inhibition, impairing host defense .

- In Inflammation Models: L-NIL reduces IL-6 expression in macrophages by blocking iNOS, a mechanism shared with O-GlcNAc signaling . CRVS, however, concurrently inhibits COX-2, offering dual anti-inflammatory effects .

- In Oxidative Stress: L-NIL mitigates renal ischemia-reperfusion injury by lowering 3-nitrotyrosine (a peroxynitrite marker), while L-NAME fails to replicate this effect due to its non-selectivity .

Clinical and Preclinical Relevance

- L-NIL is favored in chronic models (e.g., arthritis, atherosclerosis) for its sustained iNOS inhibition and minimal toxicity at therapeutic doses .

- CRVS and 1400W represent emerging alternatives with higher potency or multi-target activity but require further validation in vivo .

Biological Activity

L-NIL hydrochloride, or N6-(1-iminoethyl)-L-lysine hydrochloride, is a potent and selective inhibitor of inducible nitric oxide synthase (iNOS). This compound has garnered attention in various fields of biomedical research due to its role in modulating nitric oxide (NO) production, which is crucial in numerous physiological and pathological processes. This article explores the biological activity of L-NIL, focusing on its mechanisms, effects in different disease models, and its potential therapeutic applications.

L-NIL selectively inhibits iNOS over other nitric oxide synthase (NOS) isoforms. The selectivity is significant, with an IC50 value of approximately 3 μM for iNOS compared to 100 μM for endothelial NOS (eNOS) and neuronal NOS (nNOS) . This selectivity allows L-NIL to reduce NO production specifically in inflammatory conditions where iNOS is upregulated.

1. Inhibition of Inflammatory Responses

L-NIL has been shown to effectively inhibit the production of NO in various experimental models. For instance, in a study involving adjuvant-induced arthritis in rats, L-NIL treatment resulted in a substantial reduction of plasma nitrite levels, indicating decreased NO synthesis . The compound exhibited a 10-fold greater potency than other NOS inhibitors like L-NMMA .

2. Impact on Kidney Function

Research indicates that L-NIL can ameliorate certain aspects of kidney function under high-fat diet conditions. In a study involving C57Bl/6 mice, L-NIL treatment prevented increases in proteinuria and renal triglyceride content associated with obesity-induced kidney disease. However, it did not significantly improve glomerular function as measured by albuminuria levels . This suggests that while L-NIL has beneficial effects on tubular function, its impact on glomerular integrity may be limited.

3. Role in Ischemia-Reperfusion Injury

L-NIL has been investigated for its protective effects against ischemia-reperfusion injury (I/R), particularly in renal tissues. Studies have shown that L-NIL can prevent microvascular hypoxia and oxidative stress during I/R events . This protective effect is attributed to the inhibition of iNOS activity, which helps maintain the balance between oxygen supply and demand in tissues subjected to ischemic conditions.

Case Studies and Experimental Evidence

Potential Therapeutic Applications

Given its selective inhibition of iNOS, L-NIL holds promise for treating various conditions characterized by excessive NO production, such as:

- Chronic Inflammatory Diseases : Conditions like rheumatoid arthritis may benefit from the anti-inflammatory properties of L-NIL.

- Metabolic Disorders : Its ability to modulate kidney function suggests potential applications in obesity-related kidney diseases.

- Ischemic Conditions : The protective effects observed in I/R injury models indicate possible therapeutic roles in acute kidney injury scenarios.

Q & A

Q. Basic: What is the selectivity profile of L-NIL hydrochloride for iNOS compared to other NOS isoforms, and how is this determined experimentally?

This compound exhibits moderate selectivity for inducible nitric oxide synthase (iNOS) over constitutive isoforms (nNOS and eNOS). Its selectivity is quantified via IC50 ratios: for iNOS, IC50 = 3.3 µM, while for rat brain constitutive NOS (rcNOS), IC50 = 92 µM, yielding a 28-fold selectivity . Experimental determination involves:

- Enzyme inhibition assays : Comparing L-NIL's potency against purified iNOS, nNOS, and eNOS isoforms using radiolabeled arginine conversion or NO metabolite quantification .

- Cellular models : Measuring suppression of γ-interferon-induced NO2<sup>-</sup> production in macrophages or fibroblasts, contrasted with basal NO production in endothelial cells (eNOS) or neurons (nNOS) .

Q. Basic: What are the standard protocols for administering this compound in murine inflammation models?

In murine models, L-NIL is typically administered:

- Intraperitoneal (i.p.) injection : 5–10 mg/kg/day, 4 hours prior to inflammatory stimuli (e.g., monosodium urate crystals) .

- Intrathecal (i.t.) delivery : 6–60 nmol/day during neuropathic pain induction phases (days 0–5 post-surgery) .

- Dose validation : Plasma NO metabolites (nitrite/nitrate) and tissue iNOS protein levels are measured via Griess assay and Western blotting, respectively, to confirm target engagement .

Q. Advanced: How does this compound modulate cross-talk between iNOS and other signaling pathways in neuropathic pain models?

L-NIL inhibits iNOS-derived NO, which interacts with:

- NMDA receptor phosphorylation : iNOS-derived NO enhances PKC/PKA-dependent GluN1 phosphorylation, exacerbating pain. L-NIL suppresses this pathway, reducing mechanical allodynia and thermal hyperalgesia .

- Steroidogenic enzyme P450c17 : Co-administration of DHEAS (a P450c17 product) reverses L-NIL's analgesic effects, suggesting NO regulates neurosteroid synthesis in pain pathways .

- Experimental design : Use intrathecal L-NIL with/without DHEAS co-administration, followed by behavioral assays (von Frey filaments, Hargreaves test) and Western blotting for phosphorylated GluN1 .

Q. Advanced: How can researchers resolve contradictions in iNOS inhibition data when using this compound across different experimental systems?

Contradictions arise from:

- Isoform selectivity variability : Earlier studies used less selective inhibitors (e.g., aminoguanidine), complicating data interpretation. L-NIL’s 28-fold iNOS selectivity over rcNOS improves specificity but requires validation in each model .

- Tissue-specific effects : iNOS expression varies by tissue (e.g., macrophages vs. neurons). Use complementary approaches:

Q. Basic: What analytical methods are recommended for quantifying this compound's effects on nitric oxide metabolites in vivo?

- Griess assay : Measures plasma nitrite/nitrate levels (stable NO metabolites) .

- DAF-FM fluorescence : Detects real-time NO production in isolated glomeruli or cultured podocytes .

- Nitrotyrosine immunohistochemistry : Indirectly assesses peroxynitrite formation, a NO-derived oxidant .

Q. Advanced: What experimental designs are optimal for investigating the role of iNOS in chronic inflammatory comorbidities using this compound?

- Long-term dosing : Administer L-NIL via drinking water (e.g., 0.1–1 mg/mL) in chronic models (atherosclerosis, arthritis) to mimic sustained inhibition .

- Multi-organ analysis : Assess joint integrity (histopathology), vascular inflammation (plaque burden), and oxidative stress markers (SOD/GPx activity) .

- Cohort stratification : Compare acute vs. chronic L-NIL treatment to differentiate compensatory mechanisms (e.g., antioxidant gene upregulation) .

Q. Basic: What controls are essential when using this compound in cell culture studies to ensure specificity of iNOS inhibition?

- Negative controls : Include untreated cells and vehicle (e.g., PBS)-treated groups.

- Isoform-specific inhibitors : Use L-NAME (eNOS) or 7-NI (nNOS) to rule off-target effects .

- Stimulus validation : Confirm iNOS induction with LPS/γ-interferon pretreatment via qPCR or Western blot .

Q. Advanced: How does co-administration with DHEAS affect L-NIL's efficacy in neuropathic pain models, and what mechanisms underlie this interaction?

Properties

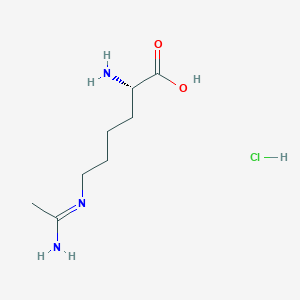

IUPAC Name |

(2S)-2-amino-6-(1-aminoethylideneamino)hexanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N3O2.ClH/c1-6(9)11-5-3-2-4-7(10)8(12)13;/h7H,2-5,10H2,1H3,(H2,9,11)(H,12,13);1H/t7-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJYWSATZDBEAOS-FJXQXJEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NCCCCC(C(=O)O)N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=NCCCC[C@@H](C(=O)O)N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

159190-45-1, 150403-89-7 | |

| Record name | N6-(1-Iminoethyl)-L-lysine hydrochloride (1:2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=159190-45-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-N6-(1-Iminoethyl)lysine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.